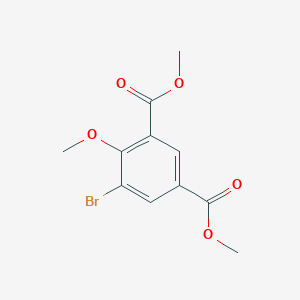
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C11H11BrO5 It is a derivative of benzene, featuring bromine and methoxy substituents along with two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate typically involves the esterification of 5-bromo-4-methoxyisophthalic acid. The reaction is carried out using methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include alcohols derived from the ester groups.
Scientific Research Applications
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical formulations.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate involves its interaction with various molecular targets. The bromine and methoxy substituents influence the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis to release the corresponding acids, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 5-bromoisophthalate: Similar structure but lacks the methoxy group.
Dimethyl 4-methoxyisophthalate: Similar structure but lacks the bromine atom.
Dimethyl 5-chloro-4-methoxybenzene-1,3-dicarboxylate: Similar structure with chlorine instead of bromine.
Uniqueness
Dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate is unique due to the presence of both bromine and methoxy substituents, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
90137-72-7 |
|---|---|
Molecular Formula |
C11H11BrO5 |
Molecular Weight |
303.11 g/mol |
IUPAC Name |
dimethyl 5-bromo-4-methoxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H11BrO5/c1-15-9-7(11(14)17-3)4-6(5-8(9)12)10(13)16-2/h4-5H,1-3H3 |
InChI Key |
NSYZXLNCDLVETP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















